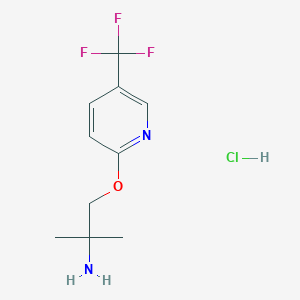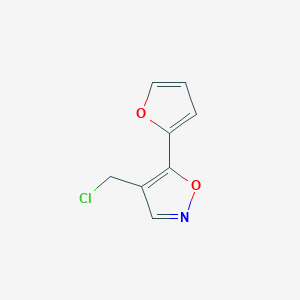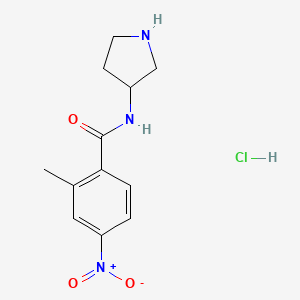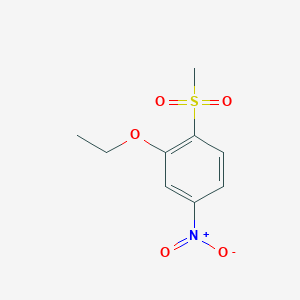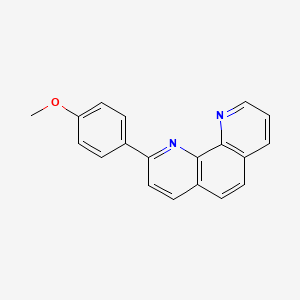
2-(4-Methoxyphenyl)-1,10-phenanthroline
描述
2-(4-Methoxyphenyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthrolines. Phenanthrolines are heterocyclic compounds containing a phenanthrene ring system with two nitrogen atoms at the 1 and 10 positions. The presence of a methoxy group at the 4-position of the phenyl ring imparts unique chemical properties to this compound. It is widely used in various scientific research applications due to its ability to form stable complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 1,10-phenanthroline.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 1,10-phenanthroline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used techniques include solvent extraction, distillation, and crystallization.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Quinones.
Reduction: Reduced phenanthroline derivatives.
Substitution: Substituted phenanthroline derivatives.
科学研究应用
2-(4-Methoxyphenyl)-1,10-phenanthroline has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the development of sensors and materials for electronic and photonic applications.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-1,10-phenanthroline involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring system coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as proteins and nucleic acids, leading to various biochemical effects. The methoxy group at the 4-position of the phenyl ring can also influence the electronic properties of the compound, affecting its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: Lacks the methoxy group, making it less electron-rich compared to 2-(4-Methoxyphenyl)-1,10-phenanthroline.
2,9-Dimethyl-1,10-phenanthroline: Contains methyl groups at the 2 and 9 positions, affecting its steric and electronic properties.
4,7-Diphenyl-1,10-phenanthroline: Contains phenyl groups at the 4 and 7 positions, increasing its hydrophobicity and steric bulk.
Uniqueness
This compound is unique due to the presence of the methoxy group, which enhances its electron-donating ability and influences its coordination chemistry. This makes it a valuable ligand for forming stable metal complexes with distinct electronic and catalytic properties.
属性
IUPAC Name |
2-(4-methoxyphenyl)-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c1-22-16-9-6-13(7-10-16)17-11-8-15-5-4-14-3-2-12-20-18(14)19(15)21-17/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNAIGRSHQMXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578652 | |
| Record name | 2-(4-Methoxyphenyl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142942-21-0 | |
| Record name | 2-(4-Methoxyphenyl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


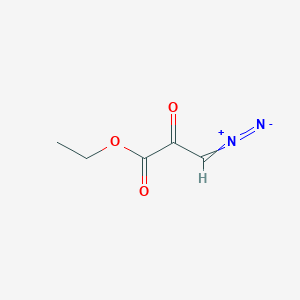
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B3047569.png)
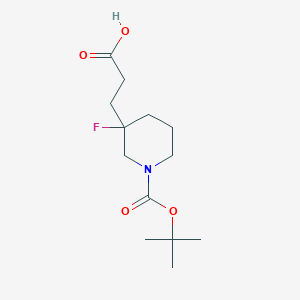
![Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-](/img/structure/B3047571.png)
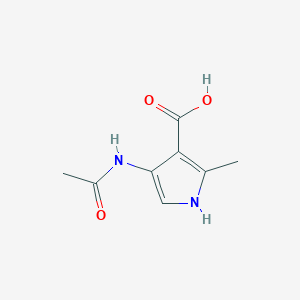
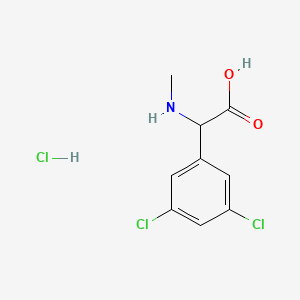
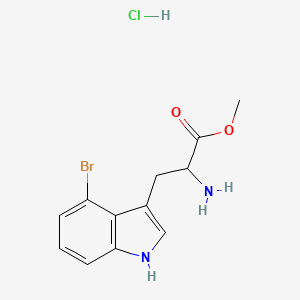

![6-Bromo-1,4,8-trioxaspiro[4.5]decane](/img/structure/B3047581.png)
![2-{[1-(bromomethyl)cyclopentyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3047582.png)
